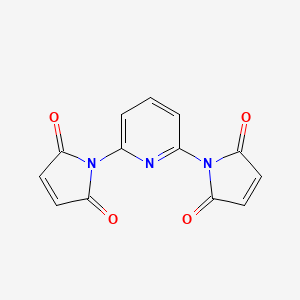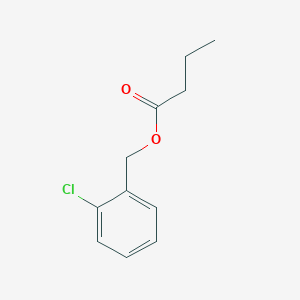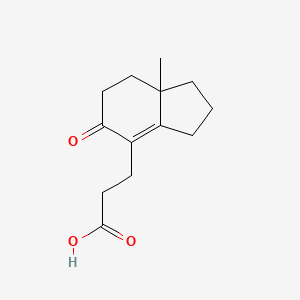methanol CAS No. 6296-36-2](/img/structure/B14724394.png)
[4-Methoxy-2-methyl-5-(propan-2-yl)phenyl](diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method includes the alkylation of a substituted phenol followed by a Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is used as a precursor for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-2-methylphenylmethanol
- 4-Methoxy-5-(propan-2-yl)phenylmethanol
- 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol
Uniqueness
What sets 4-Methoxy-2-methyl-5-(propan-2-yl)phenylmethanol apart from similar compounds is its specific substitution pattern on the aromatic rings. This unique arrangement of functional groups influences its reactivity and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6296-36-2 |
|---|---|
Molekularformel |
C24H26O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(4-methoxy-2-methyl-5-propan-2-ylphenyl)-diphenylmethanol |
InChI |
InChI=1S/C24H26O2/c1-17(2)21-16-22(18(3)15-23(21)26-4)24(25,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-17,25H,1-4H3 |
InChI-Schlüssel |
SSYODKSOPGWBTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



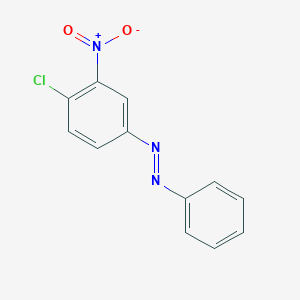
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)



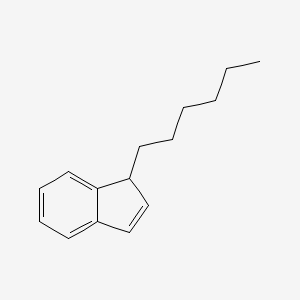
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
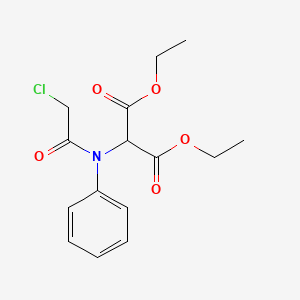
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
